1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-13(11-4-2-1-3-5-11)9-17-16(20)18-12-6-7-14-15(8-12)22-10-21-14/h6-8,11,13,19H,1-5,9-10H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSVHTLKBQLAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H22N2O4
- Molecular Weight : 306.362 g/mol
- IUPAC Name : 1-(1,3-benzodioxol-5-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focused on its potential as an anticancer agent and its effects on specific biological pathways.
Anticancer Activity
Several studies have investigated the anticancer properties of urea derivatives, including this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 0.30 - 0.45 | Inhibition of PI3K and mTOR pathways |
| MCF-7 (Breast Cancer) | 0.25 - 0.50 | Induction of apoptosis |
| U87 MG (Glioblastoma) | 0.40 - 0.60 | Cell cycle arrest |
| A549 (Lung Cancer) | 0.50 - 0.70 | Inhibition of cell proliferation |
These findings suggest that the compound may target critical signaling pathways involved in cancer progression, leading to reduced cell viability and proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- PI3K/mTOR Pathway : The compound has been identified as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell growth and survival.
- G Protein-Coupled Receptors : It may also interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular calcium levels and downstream signaling cascades .
Case Studies and Research Findings
A variety of studies have documented the biological effects of this compound:
-
In Vitro Studies :
- A study demonstrated that the compound significantly inhibited the growth of HCT116 cells with an IC50 value of approximately 0.30 µM, indicating strong antiproliferative activity .
- Another study reported that treatment with this urea derivative resulted in increased apoptosis in MCF-7 cells, as evidenced by enhanced caspase activity.
- In Vivo Studies :
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds featuring the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Studies suggest that the incorporation of the cyclohexyl group enhances the compound's efficacy by improving its lipophilicity and cellular uptake .
Antimicrobial Activity
The urea derivative has also been investigated for its antimicrobial properties. Research shows that similar compounds can disrupt bacterial cell membranes and inhibit growth. The presence of the benzo[d][1,3]dioxole ring is believed to contribute to this activity by interacting with microbial cell structures .
Enzyme Inhibition
Compounds like 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea have been studied for their potential as enzyme inhibitors. Specifically, they may inhibit certain kinases involved in cancer progression, making them candidates for targeted cancer therapies. The structure allows for specific interactions with enzyme active sites, potentially leading to the development of selective inhibitors .
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective effects of benzo[d][1,3]dioxole derivatives. These compounds may mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Polymer Development
The unique chemical properties of this compound make it suitable for applications in polymer science. Its structure can be utilized to create novel polymeric materials with enhanced thermal stability and mechanical properties. These polymers can be applied in coatings, adhesives, and other industrial applications .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs containing the benzo[d][1,3]dioxol-5-yl group and their properties, synthesized via methods relevant to the target compound:
Key Observations:
Bioactivity Trends: Chalcones (e.g., ) and coumarins () with benzodioxole groups exhibit enzyme inhibition, suggesting the target urea derivative may share similar mechanisms. The cyclohexanol moiety in and the urea group in the target compound could enhance solubility and binding affinity compared to simpler analogs.
Synthetic Accessibility :
- Pd-catalyzed cross-coupling () and condensation reactions () are common for benzodioxole-containing compounds. The urea linkage in the target molecule may require carbodiimide-mediated coupling, as seen in carboxamide synthesis ().
The cyclohexyl-hydroxyethyl chain may reduce metabolic degradation compared to smaller substituents (e.g., methyl or methoxy groups in ).
Q & A
Q. (Basic: Structural Characterization)
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups in the cyclohexyl moiety (δ 1.2–2.1 ppm) and hydroxyethyl protons (δ 3.5–4.0 ppm) .
- IR spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O–H stretch (~3200–3500 cm⁻¹) .
- Mass spectrometry : HRMS (ESI+) verifies molecular ion [M+H]⁺ and fragments like m/z 178 (benzo[d][1,3]dioxole cleavage) .
What mechanisms explain its bioactivity against bacterial targets?
(Advanced: Biological Activity)
The compound likely inhibits bacterial enzymes (e.g., dihydrofolate reductase) via:
- Hydrogen bonding : Urea carbonyl interacts with active-site residues (e.g., Asp27 in E. coli DHFR) .
- Hydrophobic interactions : Cyclohexyl and benzo[d][1,3]dioxole moieties bind to hydrophobic pockets .
Experimental validation: Competitive inhibition assays (IC₅₀ ≤ 5 µM) and molecular docking (Glide, Schrödinger) are recommended .
How do contradictory bioactivity results arise from structural modifications?
Q. (Advanced: Data Contradiction Analysis)
- Substituent effects : Replacing the cyclohexyl group with phenyl (e.g., ) reduces antifungal activity (MIC increases from 2 µg/mL to >32 µg/mL) due to decreased lipophilicity .
- Stereochemistry : The (R)- vs. (S)-configuration at the hydroxyethyl position alters binding kinetics (e.g., ΔKd = 1.8 µM in Candida assays) .
Resolution: Comparative SAR studies using isosteric analogs and enantiomeric separation (chiral HPLC) clarify structure-activity relationships .
What strategies enhance selectivity for cancer vs. microbial targets?
Q. (Advanced: SAR Studies)
- Heterocyclic substitution : Introducing thiazole (e.g., ) improves anticancer activity (e.g., IC₅₀ = 0.7 µM in MCF-7 cells) but reduces antibacterial potency .
- Hydroxyl group modification : Acetylation of the hydroxyethyl group increases blood-brain barrier penetration (logP +0.9) but abolishes antifungal effects .
Methodology: Parallel screening in NCI-60 panels and disk diffusion assays identifies selective derivatives .
How do analytical discrepancies (e.g., GCMS vs. HRMS) impact purity assessment?
Q. (Advanced: Analytical Validation)
- GCMS limitations : Co-eluting isomers (e.g., ’s 2% impurity) may go undetected. HRMS resolves this with sub-ppm mass accuracy .
- Quantitative NMR (qNMR) : Integrates proton signals (e.g., benzo[d][1,3]dioxole aromatic protons) to quantify purity >98% .
What environmental fate studies are relevant for this compound?
Q. (Advanced: Ecotoxicology)
- Photodegradation : The benzo[d][1,3]dioxole group undergoes UV-induced ring opening, generating quinone intermediates (λmax = 310 nm) .
- Biodegradation : Soil microcosm studies (OECD 307) show 60% degradation in 28 days under aerobic conditions .
Analytical tools: LC-MS/MS monitors degradation products (e.g., m/z 152 for cyclohexyl metabolites) .
How does crystallography clarify its 3D conformation in solid-state studies?
Q. (Advanced: Structural Biology)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
